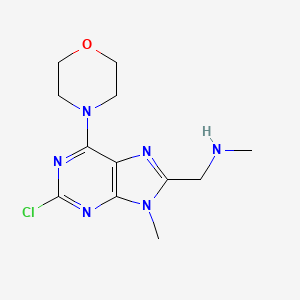

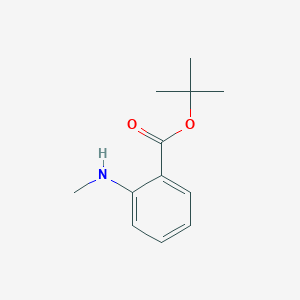

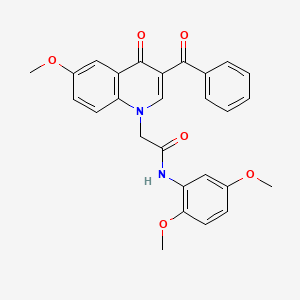

(2-Chloro-9-methyl-6-morpholino-9H-purin-8-YL)-N-methylmethanamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(2-Chloro-9-methyl-6-morpholino-9H-purin-8-YL)-N-methylmethanamine, also known as MRS 1754, is a selective antagonist of the adenosine A2B receptor. This compound has been widely studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and cardiovascular diseases.

Scientific Research Applications

Tautomeric Ratios and Biological Screening

- Substituted N-Methoxy-9-Methyl-9H-Purin-6-Amines Synthesis : Research by Roggen et al. (2011) on 2-substituted N-methoxy-9-methyl-9H-purin-6-amines, related to the compound , highlighted significant variations in amino/imino tautomeric ratios. These compounds demonstrated promising antimycobacterial and antiprotozoal activities, as well as potential against several cancer cell lines (Roggen et al., 2011).

Antibacterial Activity

- Novel Substituted Purine Derivatives Against Bacterial Diseases : Wu et al. (2016) synthesized novel purine derivatives, including compounds related to (2-Chloro-9-methyl-6-morpholino-9H-purin-8-YL)-N-methylmethanamine, showing strong antibacterial effects against diseases like rice bacterial leaf blight and tobacco bacterial wilt (Wu et al., 2016).

Antiproliferative Activity

- 6-Morpholino-9-Sulfonylpurine Derivatives : Matić et al. (2021) explored the synthesis and biological activity of similar derivatives, finding that these compounds exhibited antiproliferative activity against various human cancer cell lines (Matić et al., 2021).

Tautomerism in Synthesis

- Synthesis and Tautomerism Studies : Roggen and Gundersen (2008) investigated the tautomerism in N-methoxy-9-methyl-9H-purin-6-amines, which are structurally related to the compound . Their research contributes to understanding the chemical properties essential for the synthesis of these compounds (Roggen & Gundersen, 2008).

Lipid Peroxidation Inhibition

- Fused Purine Derivatives as Antilipid Peroxidation Agents : Thalassitis et al. (2015) synthesized compounds including 6-methyl-4-(morpholin-4-yl)-7,10-dihydro-6H-[1,3]diazepino[1,2-e]purine, showing potential as inhibitors of lipid peroxidation, which could lead to applications in treating oxidative stress-related diseases (Thalassitis et al., 2015).

Chemical Reactivity and Product Formation

- Reactivity with Amines : Kochergin et al. (2000) studied the reactivity of 2-chloro-6-thio-7-methyl-purine, similar to the compound of interest, with amines like morpholine. Understanding these reactions is crucial for synthesizing targeted derivatives with specific biological activities (Kochergin et al., 2000).

Synthesis and Characterization

- Purine Derivative Synthesis Using Polyphosphoric Acid : Sadanandam et al. (2011) demonstrated the synthesis of various purine derivatives, providing insights into efficient catalysts and synthetic methods relevant to compounds like this compound (Sadanandam et al., 2011).

Mechanism of Action

Target of Action

The primary target of (2-Chloro-9-methyl-6-morpholino-9H-purin-8-YL)-N-methylmethanamine is PI3Kδ (Phosphoinositide 3-kinase delta) . This enzyme plays a crucial role in the intracellular signaling pathways involved in cell growth, proliferation, differentiation, motility, survival and intracellular trafficking .

Mode of Action

This compound acts as an inhibitor of PI3Kδ . By binding to the ATP-binding site of PI3Kδ, it prevents the phosphorylation of phosphatidylinositol (4,5)-bisphosphate (PIP2) to phosphatidylinositol (3,4,5)-trisphosphate (PIP3), thereby inhibiting the activation of downstream signaling pathways .

Biochemical Pathways

The inhibition of PI3Kδ by this compound affects several biochemical pathways. The most notable is the PI3K/AKT/mTOR pathway , which is involved in cell cycle progression, growth, and survival . By inhibiting PI3Kδ, the compound reduces the levels of PIP3, leading to decreased activation of AKT and mTOR, and ultimately resulting in reduced cell proliferation and survival .

Pharmacokinetics

These properties are crucial in determining the compound’s bioavailability, half-life, and potential for drug interactions .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the inhibition of cell growth and proliferation. By inhibiting PI3Kδ, the compound disrupts the PI3K/AKT/mTOR pathway, leading to reduced cell growth and survival .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include the pH and temperature of the biological environment, the presence of other interacting molecules, and the specific cellular context

properties

IUPAC Name |

1-(2-chloro-9-methyl-6-morpholin-4-ylpurin-8-yl)-N-methylmethanamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17ClN6O/c1-14-7-8-15-9-10(18(8)2)16-12(13)17-11(9)19-3-5-20-6-4-19/h14H,3-7H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUCJFSFHBMZLBA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC1=NC2=C(N1C)N=C(N=C2N3CCOCC3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17ClN6O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.75 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-methoxyphenyl)-6-methyl-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2969300.png)

![6-Cyclopropyl-2-[(1-{imidazo[1,2-b]pyridazin-6-yl}piperidin-4-yl)methyl]-2,3-dihydropyridazin-3-one](/img/structure/B2969305.png)

![Tert-butyl N-[3-(4-formyl-2-methylphenoxy)propyl]carbamate](/img/structure/B2969308.png)

![N-(4-ethoxyphenyl)-2-((9-methoxy-2-phenyl-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2969312.png)

![1-(4-Chlorophenyl)-3-[(2-chlorophenyl)methyl]thiourea](/img/structure/B2969318.png)

![N'-(3-Chloro-2-methylphenyl)-N-[2-[4-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]oxamide](/img/structure/B2969320.png)